Cas no 2229356-89-0 (2-(2-bromo-4-methylphenyl)ethanimidamide)

2-(2-Bromo-4-methylphenyl)ethanimidamide is a brominated phenyl derivative featuring an ethanimidamide functional group. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate in the preparation of pharmaceuticals, agrochemicals, and heterocyclic compounds. The presence of both a bromo substituent and a methyl group on the phenyl ring enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, while the ethanimidamide moiety offers opportunities for further functionalization. Its well-defined structure and stability under standard conditions make it a reliable building block for research and industrial applications requiring precise molecular modifications.
2-(2-bromo-4-methylphenyl)ethanimidamide structure
2229356-89-0 structure
Product Name:2-(2-bromo-4-methylphenyl)ethanimidamide
CAS No:2229356-89-0
MF:C9H11BrN2
MW:227.101041078568
CID:6117602
PubChem ID:165696729
Update Time:2025-06-29

2-(2-bromo-4-methylphenyl)ethanimidamide Chemical and Physical Properties

Names and Identifiers

    • 2-(2-bromo-4-methylphenyl)ethanimidamide
    • EN300-1905250
    • 2229356-89-0
    • Inchi: 1S/C9H11BrN2/c1-6-2-3-7(5-9(11)12)8(10)4-6/h2-4H,5H2,1H3,(H3,11,12)
    • InChI Key: QHULRUBKWVFYPV-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C)C=CC=1CC(=N)N

Computed Properties

  • Exact Mass: 226.01056g/mol
  • Monoisotopic Mass: 226.01056g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 49.9Ų

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Additional information on 2-(2-bromo-4-methylphenyl)ethanimidamide

Recent Advances in the Study of 2-(2-bromo-4-methylphenyl)ethanimidamide (CAS: 2229356-89-0)

2-(2-bromo-4-methylphenyl)ethanimidamide (CAS: 2229356-89-0) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have highlighted its potential as a key intermediate in the synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors and antimicrobial compounds. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.

The compound has been the subject of several recent investigations due to its unique structural features, which include a bromo-substituted phenyl ring and an ethanimidamide moiety. These structural elements contribute to its reactivity and ability to interact with various biological targets. In a study published in the Journal of Medicinal Chemistry, researchers demonstrated that 2-(2-bromo-4-methylphenyl)ethanimidamide serves as a versatile building block for the synthesis of pyrimidine derivatives, which exhibit potent inhibitory activity against specific kinases involved in cancer progression.

Another area of interest is the compound's potential antimicrobial properties. A recent study in Bioorganic & Medicinal Chemistry Letters explored the synthesis and evaluation of 2-(2-bromo-4-methylphenyl)ethanimidamide derivatives against a panel of bacterial and fungal pathogens. The results indicated that certain derivatives displayed moderate to strong activity against methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans, suggesting its potential as a scaffold for developing new antimicrobial agents.

In addition to its biological applications, 2-(2-bromo-4-methylphenyl)ethanimidamide has also been investigated for its role in chemical synthesis. A paper in Organic Letters detailed a novel palladium-catalyzed cross-coupling reaction using this compound as a key intermediate, enabling the efficient construction of complex heterocyclic frameworks. This methodology has broad implications for the synthesis of structurally diverse compounds with potential pharmaceutical applications.

Despite these promising findings, challenges remain in optimizing the compound's pharmacokinetic properties and minimizing potential off-target effects. Future research directions may include structure-activity relationship (SAR) studies to identify more potent and selective derivatives, as well as in vivo evaluations to assess their therapeutic potential. Overall, 2-(2-bromo-4-methylphenyl)ethanimidamide represents a valuable tool in medicinal chemistry, with ongoing research continuing to uncover its full potential in drug discovery and development.

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